molecular formula C18H15Cl2N3O2S3 B12046003 N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477313-78-3

N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B12046003
CAS No.: 477313-78-3
M. Wt: 472.4 g/mol
InChI Key: UAOKVPCKLWGRSJ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a methoxybenzylthio group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Methoxybenzylthio Group: The methoxybenzylthio group is introduced by reacting the thiadiazole derivative with 4-methoxybenzyl chloride in the presence of a base.

    Attachment of the Dichlorophenyl Group: The final step involves the reaction of the intermediate compound with 3,4-dichlorophenyl isocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-((5-((4-methoxyphenyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • N-(3,4-Dichlorophenyl)-2-((5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the methoxybenzylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

477313-78-3

Molecular Formula

C18H15Cl2N3O2S3

Molecular Weight

472.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N3O2S3/c1-25-13-5-2-11(3-6-13)9-26-17-22-23-18(28-17)27-10-16(24)21-12-4-7-14(19)15(20)8-12/h2-8H,9-10H2,1H3,(H,21,24)

InChI Key

UAOKVPCKLWGRSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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